molecular formula C18H20ClN3 B11985357 (4-Benzyl-piperazin-1-yl)-(4-chloro-benzylidene)-amine

(4-Benzyl-piperazin-1-yl)-(4-chloro-benzylidene)-amine

Katalognummer: B11985357
Molekulargewicht: 313.8 g/mol
InChI-Schlüssel: FPOJNXYBFPHMSF-XSFVSMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a chlorophenylmethylidene group attached to the other nitrogen atom. The compound’s structure allows it to exhibit unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-benzylpiperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the amine group of the piperazine derivative.

Industrial Production Methods

In an industrial setting, the production of 4-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-benzylpyridine: A related compound with a benzyl group attached to a pyridine ring.

    N-benzyl-N’-phenylurea: A compound with a benzyl group and a phenylurea moiety.

    4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide: A compound with a benzyl group and a thienopyrrole structure.

Uniqueness

4-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine is unique due to its specific combination of a benzyl group and a chlorophenylmethylidene group attached to a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C18H20ClN3

Molekulargewicht

313.8 g/mol

IUPAC-Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)methanimine

InChI

InChI=1S/C18H20ClN3/c19-18-8-6-16(7-9-18)14-20-22-12-10-21(11-13-22)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b20-14+

InChI-Schlüssel

FPOJNXYBFPHMSF-XSFVSMFZSA-N

Isomerische SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)Cl

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)Cl

Löslichkeit

0.5 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.